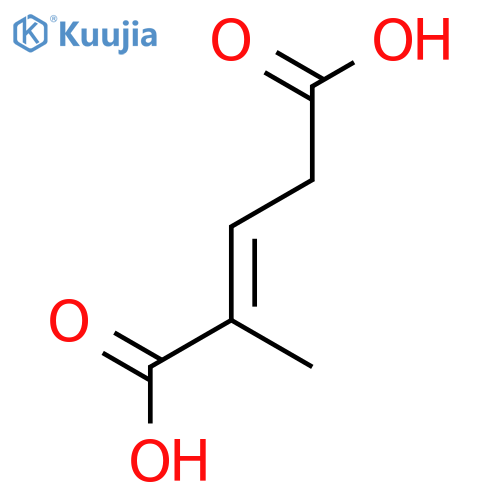Cas no 53358-21-7 (2-Pentenedioic acid,2-methyl-, (E)- (9CI))

2-Pentenedioic acid,2-methyl-, (E)- (9CI) 化学的及び物理的性質
名前と識別子
-
- 2-Pentenedioic acid,2-methyl-, (E)- (9CI)
- (E)-2-methyl-2-Pentenedioic acid
- 2-methyl-2-pentenedioic acid
- 2-methylpent-2-enedioic acid
- (2E)-2-Methyl-2-pentenedioic acid
- trans-2-Methylglutaconic acid
- 2-methyl-2E-pentenedioic acid
- 2E-methyl-glutaconic acid
- CHEBI:165425
- 2-Methylglutaconic acid
- (E)-2-Methylglutaconate
- AKOS006375405
- 1-Methyl-1-propene-1,3-dicarboxylic acid
- LMFA01170079
- starbld0008162
- 2-Pentenedioic acid, 2-methyl-, (E)-
- 53358-21-7
- 2_methylglutaconic_acid
- (E)-2-methyl-2-Pentenedioate
- DTXSID601009869
- trans-2-Methylglutaconate
- (E)-2-Methylglutaconic acid
- (E)-2-methylpent-2-enedioic acid
-
- インチ: InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
- InChIKey: JKGHDBJDBRBRNA-DUXPYHPUSA-N
- ほほえんだ: CC(=CCC(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 144.04224
- どういたいしつりょう: 144.042259
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 74.6
じっけんとくせい
- 密度みつど: 1.307
- ゆうかいてん: 141-147 °C
- ふってん: 399.4°Cat760mmHg
- フラッシュポイント: 209.5°C
- 屈折率: 1.508
- PSA: 74.6
2-Pentenedioic acid,2-methyl-, (E)- (9CI) セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:2-8°C
2-Pentenedioic acid,2-methyl-, (E)- (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74626-10MG |
(E)-2-Methylglutaconic acid |
53358-21-7 | ≥98.0% (HPLC) | 10MG |
¥767.34 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74626-50MG |
(E)-2-Methylglutaconic acid |
53358-21-7 | ≥98.0% (HPLC) | 50MG |
¥2689.71 | 2022-02-23 |
2-Pentenedioic acid,2-methyl-, (E)- (9CI) 関連文献
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2-Pentenedioic acid,2-methyl-, (E)- (9CI)に関する追加情報
Comprehensive Overview of 2-Pentenedioic acid, 2-methyl-, (E)- (9CI) (CAS No. 53358-21-7)
2-Pentenedioic acid, 2-methyl-, (E)- (9CI), with the CAS number 53358-21-7, is a specialized organic compound that has garnered attention in various industrial and research applications. This unsaturated dicarboxylic acid, characterized by its (E)-configuration and a methyl substituent at the second carbon, plays a significant role in synthetic chemistry, material science, and even biotechnology. Its unique structure makes it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals. Researchers and manufacturers are increasingly exploring its potential due to its reactivity and versatility.
The compound's IUPAC name and CAS registry number are critical identifiers for professionals seeking precise chemical data. In recent years, the demand for sustainable and bio-based chemicals has surged, aligning with global trends toward green chemistry. 2-Pentenedioic acid, 2-methyl-, (E)- (9CI) fits into this narrative as a candidate for eco-friendly synthesis routes. Its potential applications in biodegradable polymers and renewable materials have sparked interest among scientists and engineers aiming to reduce environmental impact.
One of the most searched questions related to this compound is: "What are the industrial uses of 2-Pentenedioic acid derivatives?" The answer lies in its role as a building block for high-performance polymers and specialty coatings. For instance, its incorporation into polyesters and polyamides can enhance thermal stability and mechanical properties. Additionally, its unsaturated backbone allows for further functionalization, making it a favorite in click chemistry and cross-linking reactions.
Another hot topic is the compound's relevance in pharmaceutical research. While not a drug itself, 2-Pentenedioic acid, 2-methyl-, (E)- (9CI) serves as a precursor for active pharmaceutical ingredients (APIs). Its structure is amenable to modifications that can yield bioactive molecules with potential therapeutic effects. This aligns with the growing focus on drug discovery and personalized medicine, where tailored chemical intermediates are in high demand.
From an analytical perspective, the compound's spectroscopic properties (e.g., NMR, IR, and MS data) are well-documented, aiding in its identification and quality control. Laboratories often seek reference standards of CAS 53358-21-7 for calibration and method validation. The rise of AI-driven chemical analysis tools has further streamlined its characterization, enabling faster and more accurate results.
In the context of market trends, the supply chain for 2-Pentenedioic acid derivatives is evolving. Companies are investing in scalable production methods, such as catalytic processes and fermentation technologies, to meet the growing demand. This shift reflects broader industry movements toward cost-effective and sustainable manufacturing practices.
To summarize, 2-Pentenedioic acid, 2-methyl-, (E)- (9CI) (CAS No. 53358-21-7) is a multifaceted compound with applications spanning materials science, pharmaceuticals, and green chemistry. Its significance is underscored by its adaptability and the ongoing research into its potential. As industries continue to prioritize innovation and sustainability, this compound is poised to remain a key player in advanced chemical synthesis.
53358-21-7 (2-Pentenedioic acid,2-methyl-, (E)- (9CI)) 関連製品
- 585-84-2(cis-Aconitic Acid)
- 3142-72-1(2-Methyl-2-pentenoic acid)
- 4023-65-8(trans-Aconitic acid)
- 21016-46-6(2,4-Dimethyl-2-pentenoic acid)
- 499-12-7(prop-1-ene-1,2,3-tricarboxylic acid)
- 31795-12-7(Triglochinic acid)
- 16957-70-3((E)-2-Methyl-2-pentenoic acid)
- 2090270-00-9(Carbamic acid, N-(4-cyano-2-oxocyclopentyl)-, 1,1-dimethylethyl ester)
- 2172216-94-1(Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)
- 1314985-71-1(tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate)



